Tetracycline
Tetracycline
Tetracycline is a broad spectrum polyketide antibiotic produced by the Streptomyces genus of Actinobacteria. It has a role as an antimicrobial agent, an antibacterial drug, an antiprotozoal drug, a protein synthesis inhibitor and an Escherichia coli metabolite. Tetracycline passively diffuses through proin channels in the cell membrane, binding to 30S ribosomes and inhibits protein synthesis by preventing access of aminoacyl tRNA to the acceptor site on the mRNA-ribosome complex. It also binds to the bacterial 50S ribosomal subunit, altering the membrane and causing intracellular components to leak from bacterial cells. The inhibitory effects can be reversed by washing, suggesting that it is the reversibly bound antibiotic, and not the irreversibly bound drug, that is responsible for antibacterial action.
Brand Name:
Vulcanchem
CAS No.:
60-54-8
VCID:
VC0545014
InChI:
InChI=1S/C22H24N2O8/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30)/t9-,10-,15-,21+,22-/m0/s1
SMILES:
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
Molecular Formula:
C22H4N2O8
Molecular Weight:
444.44
Tetracycline
CAS No.: 60-54-8
Inhibitors
VCID: VC0545014
Molecular Formula: C22H4N2O8
Molecular Weight: 444.44
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 60-54-8 |
---|---|
Product Name | Tetracycline |
Molecular Formula | C22H4N2O8 |
Molecular Weight | 444.44 |
IUPAC Name | (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |
Standard InChI | InChI=1S/C22H24N2O8/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30)/t9-,10-,15-,21+,22-/m0/s1 |
Standard InChIKey | OFVLGDICTFRJMM-WESIUVDSSA-N |
SMILES | CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O |
Appearance | Solid powder |
Melting Point | 175-177 °C(lit.) |
Description | Tetracycline is a broad spectrum polyketide antibiotic produced by the Streptomyces genus of Actinobacteria. It has a role as an antimicrobial agent, an antibacterial drug, an antiprotozoal drug, a protein synthesis inhibitor and an Escherichia coli metabolite. Tetracycline passively diffuses through proin channels in the cell membrane, binding to 30S ribosomes and inhibits protein synthesis by preventing access of aminoacyl tRNA to the acceptor site on the mRNA-ribosome complex. It also binds to the bacterial 50S ribosomal subunit, altering the membrane and causing intracellular components to leak from bacterial cells. The inhibitory effects can be reversed by washing, suggesting that it is the reversibly bound antibiotic, and not the irreversibly bound drug, that is responsible for antibacterial action. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Mericycline; Micycline; Neocycline; NSC 108579; NSC-108579; NSC108579 |
Reference | 1. Buck MA, Cooperman BS. Single protein omission reconstitution studies of tetracycline binding to the 30S subunit of Escherichia coli ribosomes. Biochemistry. 1990 Jun 5;29(22):5374-9. doi: 10.1021/bi00474a024. PMID: 2200507. 2. Nawaz M, Sung K, Khan SA, Khan AA, Steele R. Biochemical and molecular characterization of tetracycline-resistant Aeromonas veronii isolates from catfish. Appl Environ Microbiol. 2006 Oct;72(10):6461-6. doi: 10.1128/AEM.00271-06. PMID: 17021193; PMCID: PMC1610303. 3. Rasmussen B, Noller HF, Daubresse G, Oliva B, Misulovin Z, Rothstein DM, Ellestad GA, Gluzman Y, Tally FP, Chopra I. Molecular basis of tetracycline action: identification of analogs whose primary target is not the bacterial ribosome. Antimicrob Agents Chemother. 1991 Nov;35(11):2306-11. doi: 10.1128/aac.35.11.2306. PMID: 1725100; PMCID: PMC245376. 4. De Luigi A, Colombo L, Diomede L, Capobianco R, Mangieri M, Miccolo C, Limido L, Forloni G, Tagliavini F, Salmona M. The efficacy of tetracyclines in peripheral and intracerebral prion infection. PLoS One. 2008 Mar 26;3(3):e1888. doi: 10.1371/journal.pone.0001888. PMID: 18365024; PMCID: PMC2268013. 5. Bassi PU, Onyeji CO, Ukponmwan OE. Effects of tetracycline on the pharmacokinetics of halofantrine in healthy volunteers. Br J Clin Pharmacol. 2004 Jul;58(1):52-5. doi: 10.1111/j.1365-2125.2004.02087.x. PMID: 15206992; PMCID: PMC1884545. |
PubChem Compound | 54675776 |
Last Modified | Nov 11 2021 |
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